2-Methyl-1,3-benzothiazole-6-thiol

Physicochemical characterization Isomer comparison Procurement specification

2-Methyl-1,3-benzothiazole-6-thiol (CAS 180724-75-8; molecular formula C₈H₇NS₂; MW 181.28 g·mol⁻¹) is a thiol-functionalized benzothiazole derivative bearing a methyl substituent at position 2 and a free thiol (–SH) group at position 6 of the bicyclic scaffold. Predicted physicochemical parameters include a density of 1.3 ± 0.1 g·cm⁻³, a boiling point of 306.4 ± 15.0 °C at 760 mmHg, an ACD/LogP of 2.71, and a polar surface area of 80 Ų.

Molecular Formula C8H7NS2
Molecular Weight 181.3 g/mol
CAS No. 180724-75-8
Cat. No. B064895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-benzothiazole-6-thiol
CAS180724-75-8
Synonyms6-Benzothiazolethiol,2-methyl-(9CI)
Molecular FormulaC8H7NS2
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)S
InChIInChI=1S/C8H7NS2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3
InChIKeyDQXVFHHVBSFVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-benzothiazole-6-thiol (CAS 180724-75-8): Structural Identity and Procurement-Relevant Physicochemical Baseline


2-Methyl-1,3-benzothiazole-6-thiol (CAS 180724-75-8; molecular formula C₈H₇NS₂; MW 181.28 g·mol⁻¹) is a thiol-functionalized benzothiazole derivative bearing a methyl substituent at position 2 and a free thiol (–SH) group at position 6 of the bicyclic scaffold. Predicted physicochemical parameters include a density of 1.3 ± 0.1 g·cm⁻³, a boiling point of 306.4 ± 15.0 °C at 760 mmHg, an ACD/LogP of 2.71, and a polar surface area of 80 Ų . This substitution pattern contrasts fundamentally with the industrially dominant 2-mercaptobenzothiazole (MBT) class, in which the thiol resides at position 2, and with the positional isomer 6-methyl-2-mercaptobenzothiazole (CAS 2268-79-3), where the methyl and thiol positions are swapped . The compound is catalogued under ChemSpider ID 9063814 and MDL number MFCD18822350, and is typically supplied at ≥95% purity for research use .

Why 2-Methyl-1,3-benzothiazole-6-thiol Cannot Be Replaced by Off-the-Shelf Benzothiazole Analogs in Research and Industrial Applications


Benzothiazole derivatives with thiol functionality are not interchangeable commodities. The position of the thiol group on the benzothiazole ring fundamentally determines tautomeric equilibrium, electronic distribution, metal-binding geometry, and susceptibility to oxidative dimerization. In 2-mercaptobenzothiazole (MBT), the thiol at position 2 participates in a well-documented thione–thiol tautomerism that modulates its reactivity and corrosion inhibition behavior [1]. By contrast, 2-methyl-1,3-benzothiazole-6-thiol locks the thiol at position 6, eliminating this tautomeric ambiguity and fixing the compound in a single thiol form with distinct nucleophilicity and coordination chemistry [2]. Furthermore, the methyl group at position 2 exerts both steric and electronic effects that differentiate this compound from 2-amino-1,3-benzothiazole-6-thiol (TBTA), where the electron-donating amino group alters ring electronics and hydrogen-bonding capacity. DFT-based corrosion inhibition studies have demonstrated that the position-6 thiol motif confers superior inhibitory efficiency relative to position-2 amino analogs, with the rank order TBTA > MBTA > BTA established both computationally and experimentally [3]. Substituting 2-methyl-1,3-benzothiazole-6-thiol with any in-class analog therefore risks altering reactivity kinetics, metal-surface adsorption geometry, or biological target engagement in ways that cannot be predicted from nominal structural similarity alone.

Quantitative Differentiation Evidence for 2-Methyl-1,3-benzothiazole-6-thiol Against Closest Structural Analogs


Positional Isomer Differentiation: Physicochemical Property Divergence Between 2-Methyl-1,3-benzothiazole-6-thiol and 6-Methyl-2-mercaptobenzothiazole

2-Methyl-1,3-benzothiazole-6-thiol (thiol at C6, methyl at C2) and 6-methyl-2-mercaptobenzothiazole (thiol at C2, methyl at C6; CAS 2268-79-3) are positional isomers with identical molecular formula (C₈H₇NS₂, MW 181.28). Despite this constitutional relationship, their predicted and experimentally reported physicochemical properties diverge substantially. The target compound exhibits a predicted density of 1.3 ± 0.1 g·cm⁻³ and a boiling point of 306.4 ± 15.0 °C . The positional isomer 6-methyl-2-mercaptobenzothiazole, by contrast, is reported as a crystalline solid with a melting point of 183 °C, a boiling point of 323 °C, and a density of 1.39 g·cm⁻³ . The target compound's lower predicted density and boiling point are consistent with its thiol group residing on the benzene ring (position 6) rather than on the electron-withdrawing thiazole ring (position 2), where the thiol in the isomer participates in thione–thiol tautomerism that stabilizes the solid state via enhanced intermolecular hydrogen bonding [1].

Physicochemical characterization Isomer comparison Procurement specification

Lipophilicity Differentiation: logP Comparison Between 2-Methyl-1,3-benzothiazole-6-thiol and Its De-Methylated Analog 1,3-Benzothiazole-6-thiol

The 2-methyl substituent confers a measurable increase in lipophilicity compared to the unsubstituted 1,3-benzothiazole-6-thiol analogue. The target compound has a predicted ACD/LogP of 2.71, with ACD/LogD values of 2.52 at pH 5.5 and 1.37 at pH 7.4 . For 1,3-benzothiazole-6-thiol (the de-methylated analog), the ACD/LogP is not explicitly reported in the same dataset, but the ACD/LogD at pH 7.4 is 0.91 , indicating that the 2-methyl group increases the distribution coefficient at physiological pH by approximately 0.46 log units (a nearly threefold increase in relative lipophilicity). The predicted ACD/BCF (bioconcentration factor) at pH 7.4 is 3.26 for the target compound , consistent with modest but meaningful membrane permeability advantages over the de-methylated scaffold.

Lipophilicity Drug design ADME prediction

Corrosion Inhibition: Class-Level Evidence That Position-6 Thiol Confers Superior Inhibition Efficiency Over Position-2 Amino and Unsubstituted Benzothiazole Analogs

DFT-based computational studies combined with experimental weight-loss and electrochemical impedance spectroscopy (EIS) measurements on mild steel in 1 N HCl have established that benzothiazole derivatives bearing a thiol group at position 6 exhibit superior corrosion inhibition efficiency relative to analogs with amino or hydrogen substituents at that position. Specifically, 2-amino-1,3-benzothiazole-6-thiol (TBTA) consistently outperforms 6-methyl-1,3-benzothiazol-2-amine (MBTA) and 1,3-benzothiazol-2-amine (BTA), with the inhibition efficiency rank order TBTA > MBTA > BTA confirmed by both theoretical (DFT at B3LYP/6-311++G(d,p) level) and experimental (weight loss, potentiodynamic polarization, EIS) methods [1][2]. Quantum chemical parameters — including EHOMO, ELUMO, hardness (η), polarizability (α), and total negative charges on atoms — all correlate with this experimentally observed efficiency order [2]. Although these studies used the 2-amino-substituted TBTA rather than the 2-methyl-substituted target compound, the key structural determinant of the enhanced inhibition efficiency is the thiol group at position 6, which facilitates stronger Fe–inhibitor interactions through partially covalent and partially electrostatic binding as revealed by Atoms-in-Molecule (AIM) analysis [2].

Corrosion inhibition DFT Mild steel Benzothiazole derivatives

Tautomeric Fixedness: Absence of Thione–Thiol Tautomerism in 2-Methyl-1,3-benzothiazole-6-thiol Versus 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole (MBT, CAS 149-30-4) exists in a well-established thione–thiol tautomeric equilibrium, with the thione (C=S) form thermodynamically favored in the solid state and the equilibrium being solvent- and pH-dependent [1][2]. This tautomerism introduces ambiguity in MBT's reactive speciation: the thione form presents a thiocarbonyl electrophile, while the thiol form presents a nucleophilic sulfhydryl. In contrast, 2-methyl-1,3-benzothiazole-6-thiol contains the thiol group on the benzene ring (position 6) rather than on the thiazole ring (position 2). The thiol at position 6 cannot undergo the analogous thione tautomerism because the tautomeric shift would require disruption of the aromatic benzene ring, which is energetically prohibitive. Consequently, the target compound exists as a single, well-defined thiol species regardless of solvent, pH, or physical state [3]. This tautomeric fixedness ensures that the compound's nucleophilic reactivity, metal-coordination mode, and oxidative dimerization pathway are predictable and invariant under diverse experimental conditions.

Tautomerism Structural certainty Reactivity prediction

Evidence-Anchored Application Scenarios for 2-Methyl-1,3-benzothiazole-6-thiol in Scientific Research and Industrial Procurement


Corrosion Inhibitor Screening: Prioritizing Position-6 Thiol Benzothiazoles as a Structurally Distinct Subclass

DFT and experimental corrosion inhibition studies have established that benzothiazole derivatives bearing a thiol at position 6 (exemplified by TBTA) outperform amino-substituted and unsubstituted benzothiazoles in protecting mild steel from acid corrosion, with the rank order TBTA > MBTA > BTA confirmed by electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss measurements . The target compound shares the critical position-6 thiol pharmacophore and adds a 2-methyl substituent that may modulate adsorption geometry on metal surfaces. Procurement of 2-methyl-1,3-benzothiazole-6-thiol for corrosion inhibitor screening programs is justified when the research objective is to systematically evaluate the structure–activity relationship of the 6-thiol subclass against conventional 2-mercaptobenzothiazole (MBT)-based inhibitor libraries. Its tautomeric fixedness — in contrast to MBT's thione–thiol equilibrium — further ensures that inhibition data can be unambiguously interpreted in terms of a single molecular species .

Medicinal Chemistry Lead Development: 2-Methylbenzothiazole Scaffolds With Thiol Functionality for Anti-Tubercular and MAO Inhibition Programs

2-Methylbenzothiazole derivatives have demonstrated promising activity against Mycobacterium tuberculosis H37Rv, with optimized 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives achieving MIC values of 1.4 and 1.9 μM while maintaining low cytotoxicity (IC₅₀ > 128 μM against Vero cells) . Separately, 2-methylbenzothiazole derivatives have been identified as potent, selective human MAO-B inhibitors, with all evaluated compounds exhibiting IC₅₀ values < 0.017 μM and the most potent achieving IC₅₀ = 0.0046 μM . The target compound provides a unique entry point into these scaffold families by offering a free thiol handle at position 6 that can serve as a site for further derivatization — including disulfide formation, S-alkylation, or metal chelation — without altering the proven 2-methylbenzothiazole pharmacophore. Its predicted logP of 2.71 and logD (pH 7.4) of 1.37 place it within favorable drug-like lipophilicity space, while the 6-thiol provides a synthetic vector that is absent in the 2-methylbenzothiazole core structures used in the referenced studies .

Analytical Derivatization and Thiol-Specific Bioconjugation: Exploiting Tautomeric Fixedness for Reproducible Thiol Chemistry

The thiol group at position 6 of the target compound is permanently fixed in its –SH form due to the energetic inaccessibility of the thione tautomer (which would require dearomatization of the benzene ring). This contrasts sharply with 2-mercaptobenzothiazole (MBT), where the thione form predominates in the solid state and the tautomeric equilibrium shifts with solvent polarity and pH . For applications requiring quantitative, stoichiometric thiol reactivity — including S-alkylation, disulfide bond formation, Michael addition to maleimides, or self-assembled monolayer (SAM) formation on gold surfaces — the target compound offers the advantage of existing as a single reactive species. Researchers developing fluorescent thiol sensors, synthesizing benzothiazole-based metal-organic frameworks, or conjugating benzothiazole warheads to biomolecules can procure this compound with the confidence that its reactivity will not be confounded by tautomeric partitioning .

Rubber Vulcanization Accelerator Development: A 6-Thiol Benzothiazole Alternative to the MBT/MBTS Accelerator System

The rubber industry relies heavily on 2-mercaptobenzothiazole (MBT) and its disulfide dimer (MBTS) as primary vulcanization accelerators . However, MBT's thione–thiol tautomerism and the interconversion between MBT, MBTS, and zinc salts during vulcanization complicate the precise determination of the active accelerator species in cured compounds . The target compound, with its 2-methyl-6-thiol substitution pattern, represents a structurally discrete alternative accelerator candidate that cannot tautomerize to a thione form and therefore presents a single reactive sulfur species throughout the vulcanization cycle. Its predicted boiling point (306.4 °C) is compatible with typical rubber curing temperatures, and the 2-methyl group may influence scorch safety and cure rate in ways that differentiate it from the MBT/MBTS binary system . Procurement of this compound for rubber accelerator screening is justified when the research goal is to identify accelerator candidates with simplified speciation profiles that facilitate mechanistic studies of sulfur crosslinking.

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